(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389576
InChI: InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3
SMILES: COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC
Molecular Formula: C15H15BrO3
Molecular Weight: 323.18 g/mol

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

CAS No.:

Cat. No.: VC13389576

Molecular Formula: C15H15BrO3

Molecular Weight: 323.18 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol -

Specification

Molecular Formula C15H15BrO3
Molecular Weight 323.18 g/mol
IUPAC Name (4-bromophenyl)-(2,4-dimethoxyphenyl)methanol
Standard InChI InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3
Standard InChI Key SGLPPTHLVWQNJZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

  • IUPAC Name: (4-Bromophenyl)-(2,4-dimethoxyphenyl)methanol.

  • Molecular Formula: C₁₅H₁₅BrO₃.

  • Canonical SMILES: COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC.

  • Key Functional Groups:

    • Hydroxymethane (-CHOH).

    • 4-Bromophenyl (aromatic ring with Br at para position).

    • 2,4-Dimethoxyphenyl (aromatic ring with -OCH₃ at ortho and para positions).

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents (e.g., DCM, ethanol)
LogP (Partition Coefficient)Estimated ~3.1 (high lipophilicity)

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures like (E)-N-(2-bromophenyl)-4-(4-(3,5-dimethoxystyryl)phenoxy)pyrimidine exhibit monoclinic crystal systems with unit cell parameters a = 17.7467 Å, b = 10.7974 Å, c = 11.9136 Å . Hydrogen bonding between hydroxyl and methoxy groups likely stabilizes the molecular conformation .

Synthesis and Optimization

Friedel-Crafts Acylation Followed by Reduction

  • Acylation: React 2,4-dimethoxybenzene with 4-bromobenzoyl chloride in the presence of AlCl₃ to form (4-bromophenyl)(2,4-dimethoxyphenyl)methanone.

  • Reduction: Reduce the ketone to alcohol using NaBH₄ or LiAlH₄.
    Reaction Scheme:

    (4-Bromophenyl)(2,4-dimethoxyphenyl)methanoneNaBH4(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol\text{(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone} \xrightarrow{\text{NaBH}_4} \text{(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol}

Eaton’s Reagent-Mediated Synthesis

Eaton’s reagent (P₂O₅/MeSO₃H) facilitates one-pot reactions between brominated aryl alcohols and dimethoxyphenyl precursors under reflux . Yields exceed 65% after recrystallization .

Industrial-Scale Production

  • Catalyst Optimization: Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to minimize waste.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reactivity and Functionalization

Oxidation Reactions

  • Product: (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone.

  • Conditions: KMnO₄ in acidic medium.

Nucleophilic Substitution

  • Bromine Replacement: React with amines (e.g., piperidine) to form aryl amines.
    Example:

    (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol+NH2R(4-Aminophenyl)(2,4-dimethoxyphenyl)methanol\text{(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol} + \text{NH}_2R \rightarrow \text{(4-Aminophenyl)(2,4-dimethoxyphenyl)methanol}

Esterification

  • Acetylation: React with acetic anhydride to form acetate derivatives, enhancing lipophilicity.

Biological and Pharmaceutical Applications

Antimicrobial Activity

  • Zone of Inhibition: Analogous compounds like (4-bromophenyl)(3-hydroxy-2,4-dimethoxyphenyl)methanone show 15–18 mm zones against Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC): 4–8 μg/mL for Gram-negative pathogens .

Material Science Applications

  • Polymer Precursors: Serve as monomers for conductive polymers due to aromatic π-stacking.

  • Coordination Chemistry: Chelate metals (e.g., Cu²⁺) for catalytic applications .

Future Directions

  • Structure-Activity Relationships (SAR): Optimize substituents (e.g., replacing Br with Cl) to enhance bioavailability .

  • In Vivo Studies: Evaluate pharmacokinetics in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator